Aripiprazol N1-óxido

Descripción general

Descripción

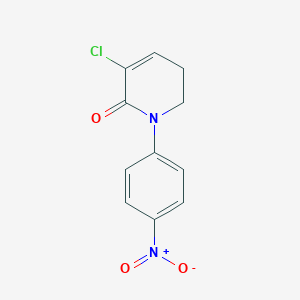

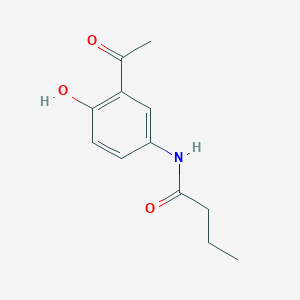

El N-óxido de aripiprazol es un derivado del fármaco antipsicótico aripiprazol. Es un metabolito importante e intermedio en la síntesis de compuestos relacionados con el aripiprazol. El aripiprazol se utiliza ampliamente en el tratamiento de la esquizofrenia, el trastorno bipolar y el trastorno depresivo mayor.

Aplicaciones Científicas De Investigación

El N-óxido de aripiprazol tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de nuevos derivados del aripiprazol.

Biología: Se estudian sus posibles efectos en diversas vías biológicas.

Medicina: Se investiga por sus propiedades farmacológicas y posibles aplicaciones terapéuticas.

Industria: Se utiliza en el desarrollo de nuevos fármacos antipsicóticos y compuestos relacionados.

Mecanismo De Acción

El mecanismo de acción del N-óxido de aripiprazol es similar al del aripiprazol. Actúa como agonista parcial en los receptores de dopamina D2 y los receptores de serotonina 5-HT1A, al mismo tiempo que antagoniza los receptores de serotonina 5-HT2A. Este perfil de receptor único contribuye a sus efectos antipsicóticos y estabilizadores del estado de ánimo. La forma N-óxido puede exhibir diferentes propiedades farmacocinéticas, lo que influye en su distribución y metabolismo en el cuerpo .

Compuestos similares:

Brexpiprazol: Otro antipsicótico con un mecanismo de acción similar, pero con diferente afinidad por los receptores.

Cariprazina: Comparte la actividad agonista parcial en los receptores de dopamina, pero tiene un perfil farmacológico distinto.

Ziprasidona: Un antipsicótico atípico con una estructura química diferente, pero usos terapéuticos similares.

Singularidad: El N-óxido de aripiprazol destaca por su grupo funcional N-óxido específico, que le confiere propiedades químicas y farmacológicas únicas.

Análisis Bioquímico

Biochemical Properties

Aripiprazole N1-Oxide interacts with various enzymes and proteins. It is formed from Aripiprazole by the cytochrome P450 . This interaction plays a crucial role in the metabolic pathway of Aripiprazole, leading to the formation of Aripiprazole N1-Oxide .

Cellular Effects

Aripiprazole N1-Oxide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase intracellular NADPH and glucose-6-phosphate dehydrogenase mRNA in PC12 cells . This suggests that Aripiprazole N1-Oxide activates a system that concurrently detoxifies reactive oxygen species and replenishes NADPH .

Molecular Mechanism

The molecular mechanism of Aripiprazole N1-Oxide is complex and involves multiple cellular pathways and neurotransmitter circuitries . It has been shown to affect cell-protective mechanisms and neurite growth, as well as differential effects on intracellular pathways such as extracellular signal-regulated kinase (ERK) compared with full D2R antagonists .

Temporal Effects in Laboratory Settings

It has been observed that Aripiprazole N1-Oxide rapidly reduces hyperdopaminergic activity selectively in MAM rats . This reduction persists following 7-day withdrawal from repeated treatment .

Dosage Effects in Animal Models

In animal models, the effects of Aripiprazole N1-Oxide vary with different dosages. For instance, a common dose of 3 mg/kg of Aripiprazole N1-Oxide had no effect on the abnormalities seen in the ASSR after acute NMDAr antagonism .

Metabolic Pathways

Aripiprazole N1-Oxide is involved in the metabolic pathways of Aripiprazole. It is formed from Aripiprazole by the cytochrome P450 , indicating its involvement in the cytochrome P450 metabolic pathway.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-óxido de aripiprazol normalmente implica la oxidación del aripiprazol. Un método común es el uso de peróxido de hidrógeno en presencia de un catalizador como el tungstato de sodio. La reacción se lleva a cabo en un medio acuoso a una temperatura controlada para asegurar la formación selectiva del derivado N-óxido .

Métodos de producción industrial: La producción industrial de N-óxido de aripiprazol sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Se emplean técnicas como la cromatografía líquida de alta resolución (HPLC) para controlar el progreso de la reacción y garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El N-óxido de aripiprazol sufre diversas reacciones químicas, entre ellas:

Oxidación: La oxidación adicional puede conducir a la formación de derivados di-N-óxido.

Reducción: Las reacciones de reducción pueden revertir el N-óxido al aripiprazol original.

Sustitución: El N-óxido puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, tungstato de sodio y medio acuoso.

Reducción: Agentes reductores como el borohidruro de sodio.

Sustitución: Nucleófilos como aminas o tioles en condiciones suaves.

Principales productos formados:

Derivados di-N-óxido: Formados mediante una mayor oxidación.

Aripiprazol original: Formado mediante reducción.

Derivados sustituidos: Formados mediante reacciones de sustitución nucleófila.

Comparación Con Compuestos Similares

Brexpiprazole: Another antipsychotic with a similar mechanism of action but different receptor affinity.

Cariprazine: Shares partial agonist activity at dopamine receptors but has a distinct pharmacological profile.

Ziprasidone: An atypical antipsychotic with a different chemical structure but similar therapeutic uses.

Uniqueness: Aripiprazole N-oxide stands out due to its specific N-oxide functional group, which imparts unique chemical and pharmacological properties.

Propiedades

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)27-10-13-28(30,14-11-27)12-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYNDJDSFMRJPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437791 | |

| Record name | Aripiprazole N1-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573691-09-5 | |

| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-1-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573691-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole related compound F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0573691095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aripiprazole N1-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARIPIPRAZOLE N1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NO9KAA6QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing Aripiprazole N-Oxide?

A1: Aripiprazole, an antipsychotic drug used to treat schizophrenia, exerts its effects by interacting with dopamine and serotonin receptors in the brain []. The synthesis of Aripiprazole N-Oxide derivatives, such as Aripiprazole-4-N-oxide, Aripiprazole-1-N-oxide, and Aripiprazole-1,4-di-N-oxide, is significant due to their potential to influence the activity and metabolism of the parent drug []. These N-oxides have demonstrated strong activity in influencing dopamine receptor neurotransmission and, importantly, may possess a reduced risk of side effects compared to existing antipsychotic medications []. Understanding the properties and behavior of these N-oxides could pave the way for developing improved treatments for schizophrenia with potentially fewer side effects.

Q2: Can you elaborate on the structural characterization of Aripiprazole-4-N-oxide mentioned in the research?

A2: The research highlights the successful synthesis and characterization of Aripiprazole-4-N-oxide []. Key structural features were confirmed using mass spectrometry and infrared spectroscopy. The Electron Ionization Mass Spectrometry (EI-MS) revealed a molecular ion peak at m/z 465, consistent with the expected molecular weight of Aripiprazole-4-N-oxide []. Further structural insights were obtained from the infrared (IR) spectrum, which displayed characteristic absorption bands corresponding to the N-H bond (3377 cm-1), carbonyl group (1679 cm-1), aryl alkyl ether (1272, 1048 cm-1), and aromatic C-Cl bonds (1173 cm-1) []. These spectroscopic data confirm the successful incorporation of the N-oxide moiety within the Aripiprazole structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

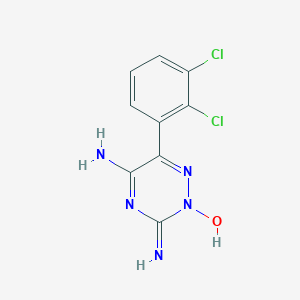

![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)

![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)